BenchChemオンラインストアへようこそ!

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) CB1 Receptor Binding

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, systematically designated (C9)-CP 47,497, is a bicyclic, non-classical synthetic cannabinoid belonging to the cyclohexylphenol series originally developed by Pfizer. It is the dimethylnonyl homolog of CP 47,497, possessing a nine-carbon 1,1-dimethylalkyl side chain at the 5-position of the phenolic ring and a (1S,3R)-3-hydroxycyclohexyl substituent at the 2-position.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 132296-12-9
Cat. No. B166183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
CAS132296-12-9
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
InChIInChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
InChIKeyBIGNODGYJZJTBM-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (CAS 132296-12-9): Procurement-Grade Overview of the (C9)-CP 47,497 Synthetic Cannabinoid Homolog


2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, systematically designated (C9)-CP 47,497, is a bicyclic, non-classical synthetic cannabinoid belonging to the cyclohexylphenol series originally developed by Pfizer [1]. It is the dimethylnonyl homolog of CP 47,497, possessing a nine-carbon 1,1-dimethylalkyl side chain at the 5-position of the phenolic ring and a (1S,3R)-3-hydroxycyclohexyl substituent at the 2-position [2]. The compound is primarily utilized as an analytical reference standard for forensic toxicology and as a pharmacological tool compound for investigating cannabinoid receptor structure-activity relationships (SAR) [3]. Unlike its extensively characterized C7 and C8 congeners, the C9 homolog remains pharmacologically under-evaluated, with its properties explicitly noted as uncharacterized by multiple authoritative reference standard suppliers .

Why Generic Substitution of (C9)-CP 47,497 for Other Cyclohexylphenol Cannabinoids Is Scientifically Unsupported


Within the CP 47,497 homologous series, alkyl side-chain length is a critical determinant of cannabinoid receptor binding affinity and in vivo potency [1]. The seminal SAR investigation by Melvin et al. (1993) demonstrated that maximal CB1 receptor affinity is achieved with side chains of seven or eight carbons, with analgesic potency paralleling binding affinity [1]. The dimethylnonyl (C9) homolog extends the side chain beyond this empirically determined optimum, and secondary sources consistently describe the C9 analog as a 'weaker' homolog relative to the C7 and C8 congeners [2]. Consequently, substituting the C9 homolog for the C7 (CP 47,497; Ki = 2.2 nM at CB1) or C8 (cannabicyclohexanol; Ki = 0.83 nM at CB2) analogs in pharmacological experiments would introduce an unquantified—but directionally predictable—loss of target engagement that cannot be adjusted for by simple mass-equivalent dosing .

Quantitative Evidence Guide: Differentiating 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol from Closest Analogs


Alkyl Chain Length Beyond the SAR Optimum: Class-Level Evidence of Reduced CB1 Affinity for the C9 Homolog

The Melvin et al. (1993) SAR study of bicyclic cannabinoid analogs systematically varied the C-3 alkyl side chain and established that maximum CB1 receptor binding affinity is achieved with side chains of seven or eight carbons in length [1]. The (C9)-CP 47,497 homolog possesses a nine-carbon dimethylnonyl chain, exceeding this empirically defined optimum. While direct Ki determination for the C9 homolog has not been published in the peer-reviewed literature—a fact explicitly acknowledged by reputable reference standard suppliers who state 'the properties of this compound have not been evaluated' [2]—the class-level SAR trajectory predicts that the C9 homolog exhibits reduced affinity relative to the C7 parent (CP 47,497; CB1 Ki = 2.2 nM) and the C8 homolog (CB2 Ki = 0.83 nM) . This prediction is corroborated by descriptions of the C9 compound as a 'weaker' homolog [3].

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) CB1 Receptor Binding

Lipophilicity-Driven Physicochemical Differentiation: Calculated LogP and Chromatographic Retention vs. C7 and C8 Homologs

The extension of the 1,1-dimethylalkyl side chain from heptyl (C7) to nonyl (C9) introduces a predictable increase in lipophilicity. The (C9)-CP 47,497 homolog has a calculated ACD/LogP of 7.48 and an XlogP of 8.2, compared to the C7 parent (CP 47,497, LogP not directly published but predictably lower by approximately 0.8–1.0 log units based on the Hansch π constant for two additional methylene units) [1]. This lipophilicity difference manifests in chromatographic behavior: the C9 homolog exhibits longer reversed-phase HPLC retention, a property critical for forensic toxicology laboratories requiring baseline separation of homologous series members in complex biological matrices [2]. The boiling point of the C9 homolog (448.2 ± 45.0 °C at 760 mmHg) is also elevated relative to the C7 analog (421.2 °C) and C8 analog (434.8 °C), consistent with the increased molecular weight (346.55 g/mol for C9 vs. 332.53 for C8 and 318.49 for C7) [3].

Physicochemical Profiling LogP / Lipophilicity Analytical Method Development

Curated High-Resolution Mass Spectral Library Entry Enabling Definitive Forensic Identification

The (C9)-CP 47,497 homolog has a dedicated, manually curated entry in the mzCloud mass spectral library (Reference ID 6327), providing 238 high-resolution tandem mass spectra (MS1 and MS2) acquired on a Q Exactive Plus Orbitrap instrument with electrospray ionization (ESI) [1]. This level of spectral annotation exceeds what is publicly available for many other synthetic cannabinoid homologs. In contrast, the C7 and C8 homologs, while more pharmacologically characterized, have comparatively less comprehensive publicly accessible high-resolution MS/MS spectral trees in this particular curated database. The availability of a validated spectral fingerprint is critical for forensic laboratories conducting seized-drug analysis or toxicological screening, where definitive structural confirmation—rather than pharmacological potency—is the primary analytical requirement [2].

Forensic Toxicology Mass Spectrometry Reference Standard

Documented Absence of Pharmacological Characterization as a Strategic Procurement Differentiator for Negative Control and SAR Tool Compound Applications

Multiple independent reference standard suppliers—including Bertin Bioreagent (a Cayman Chemical subsidiary) and GlpBio—explicitly and consistently state that for (C9)-CP 47,497, 'the properties of this compound have not been evaluated' [1]. This documented absence of pharmacological characterization stands in stark contrast to the extensively profiled C7 and C8 homologs, for which CB1 Ki, CB2 Ki, in vivo ED50 values, and G-protein activation data are publicly available [2]. This transparency regarding the knowledge gap is itself a valuable differentiator: the C9 homolog is purpose-fit as a tool compound for laboratories designing de novo SAR studies to map the alkyl chain length-activity relationship, or as a predicted low-affinity negative control in experiments where the C7 or C8 homologs serve as high-affinity positive controls [3].

Negative Control Compound SAR Tool Compound Pharmacological Selectivity Profiling

Regulatory Scheduling as a Determinant of Procurement Feasibility, Handling Requirements, and Cross-Jurisdictional Compliance

(C9)-CP 47,497 is subject to national drug control legislation in multiple jurisdictions. In the United States, it falls under the DEA's scheduling of CP 47,497 and its homologs as Schedule I controlled substances [1]. In Germany, it is listed in Anlage II of the Betäubungsmittelgesetz (authorized trade only, not prescriptible), while in the United Kingdom it is classified as a Class B drug under the Misuse of Drugs Act [2]. It is also illegal in France and controlled in Poland and Lithuania under national narcotics laws [3]. This regulatory status differs from certain research cannabinoids that remain unscheduled in specific jurisdictions, directly impacting procurement lead times, licensing requirements, and institutional compliance burdens. Suppliers explicitly restrict sales to 'licensed controlled substance laboratories and qualified academic research institutions' [4].

Controlled Substance Compliance Regulatory Scheduling DEA / International Narcotics Control

Procurement-Driven Application Scenarios for 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol


Forensic Toxicology Reference Standard for Seized-Drug and Biological Specimen Analysis

The (C9)-CP 47,497 homolog serves as a certified reference standard for forensic laboratories conducting confirmatory analysis of seized herbal 'Spice' products or biological specimens via LC-MS/MS or GC-MS. Its deeply curated high-resolution mass spectral library entry in mzCloud (238 spectra, Q Exactive Plus Orbitrap) enables definitive identification and chromatographic differentiation from the C7 and C8 homologs, which may co-occur in case samples [1]. The compound's distinct LogP (ACD/LogP 7.48) and boiling point (448.2 °C) further support unambiguous chromatographic separation in multi-analyte panels [2].

Cannabinoid Receptor SAR Probe for Alkyl Chain Length-Activity Relationship Mapping

Because the C9 dimethylnonyl chain extends beyond the empirically determined SAR optimum of seven to eight carbons for maximal CB1 affinity [1], this compound is uniquely suited as a tool for delineating the upper boundary of alkyl chain tolerance at cannabinoid receptors. In a comparative SAR panel alongside the C6, C7, and C8 homologs, the C9 compound serves as a predicted reduced-affinity data point, enabling researchers to define the full activity cliff across the homologous series. Its procurement is justified specifically for laboratories seeking to generate de novo binding and functional data to fill the acknowledged gap in the published pharmacological record [2].

Negative Control Compound for CB1/CB2 Functional Assays Using CP 47,497 Homolog Panels

Given that the C9 homolog is consistently described as a 'weaker' member of the series [1] and its pharmacological properties remain unevaluated [2], it is rationally deployed as a predicted low- or null-activity negative control in experiments where the C7 or C8 homologs are used as high-affinity positive controls. This application is particularly relevant in G-protein activation assays, β-arrestin recruitment assays, and in vivo tetrad studies where chain-length-dependent efficacy gradients are under investigation.

Controlled-Substance Compliance Reference for Regulatory and Legal Metrology Laboratories

The consistent international scheduling of (C9)-CP 47,497 across major jurisdictions (US Schedule I, German Anlage II, UK Class B) [1] makes it a required reference material for national metrology institutes, customs laboratories, and law enforcement forensic units that must maintain certified reference material inventories for all scheduled substances within a given chemical class. Procurement is driven by regulatory mandate rather than pharmacological interest, and the compound's defined stereochemistry—(1S,3R)—distinguishes it from racemic or enantiomeric mixtures that may have distinct legal definitions in certain jurisdictions [2].

Quote Request

Request a Quote for 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.